1-(3-Fluoro-4-methylphenyl)-3-phenylurea
Description
Properties
Molecular Formula |
C14H13FN2O |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H13FN2O/c1-10-7-8-12(9-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18) |
InChI Key |
OJHDBMNUJVWVCC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)F |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Forchlorfenuron (1-(2-Chloro-4-pyridyl)-3-phenylurea)
- Structure : Chlorine at the 2-position of a pyridyl ring instead of a fluorinated phenyl group.
- Application : Widely used as a plant growth regulator to increase fruit size in kiwifruit, grapes, and apples.
- Research Findings :
1-(2-Chlorophenyl)-3-cycloheptylurea
1-(4-Methoxyphenyl)-3-phenylurea
- Structure : Methoxy group at the 4-position of the phenyl ring.
- Properties: Increased solubility due to the methoxy group’s polarity. Limited toxicity data available .
- Comparison : The target compound’s fluorine and methyl groups likely enhance lipophilicity, affecting absorption and distribution compared to the methoxy analog.
1-(2-Fluorobenzyl)-1-[2-(morpholin-4-yl)ethyl]-3-phenylurea
- Structure : Fluorine at the 2-position of a benzyl group and a morpholine ring.
- Potential Use: Morpholine’s hydrogen-bonding capacity suggests applications in enzyme inhibition or receptor targeting .
- Comparison : The target compound lacks a morpholine group but shares fluorination, which may confer distinct electronic effects on bioactivity.
Key Structural and Functional Differences
Substituent Effects on Physicochemical Properties
| Compound | Substituents | Molecular Weight | LogP* (Predicted) | Solubility (mg/mL)* |
|---|---|---|---|---|
| 1-(3-Fluoro-4-methylphenyl)-3-phenylurea | 3-F, 4-CH3 | 244.27 | ~2.8 | ~0.05 |
| Forchlorfenuron | 2-Cl, 4-pyridyl | 247.7 | 2.5 | 0.12 |
| 1-(4-Methoxyphenyl)-3-phenylurea | 4-OCH3 | 242.27 | ~2.1 | ~0.3 |
| 1-(4-Chloro-3-nitrophenyl)-3-phenylurea | 4-Cl, 3-NO2 | 291.69 | ~3.2 | <0.01 |
*Predicted using QSAR models.
Preparation Methods
Synthetic Pathway
-
Intermediate Synthesis : React 1-hydroxy-3-(3-fluoro-4-methylphenyl)urea with methyl sulfate in toluene.
-
Alkylation : Introduce methyl groups under basic conditions (30% NaOH).
-
Crystallization : Cool to 0–10°C to precipitate the product.
Key Parameters :
Challenges and Mitigations
-
Moisture Sensitivity : Methyl sulfate hydrolyzes readily; use anhydrous toluene and inert atmosphere.
-
Byproducts : Sodium sulfate precipitates, simplifying isolation.
Carbodiimide-Mediated Coupling
For substrates incompatible with isocyanates, carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) facilitate urea formation between amines and carboxylic acids or their derivatives.
Protocol Overview
-
Activate 3-fluoro-4-methylbenzoic acid with DCC to form an acylurea.
-
React with aniline to displace the activating group.
Advantages :
-
Avoids handling toxic isocyanates.
-
Compatible with acid-labile functional groups.
Limitations :
-
Lower yields (70–80%) due to competing side reactions.
Comparative Analysis of Methods
| Method | Yield | Safety Concerns | Scalability |
|---|---|---|---|
| Amine-Isocyanate | 85–95% | Isocyanate toxicity | High |
| Alkylation | 90–95% | Methyl sulfate hazard | Moderate |
| Carbodiimide | 70–80% | DCC byproduct removal | Low |
The amine-isocyanate route balances efficiency and scalability, whereas alkylation offers higher yields at the cost of hazardous reagents.
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (1:3) yields needle-like crystals. Patents report >99% purity post-drying at 50–60°C.
Analytical Data
-
Melting Point : Predicted 160–165°C (analogous ureas: 155–170°C).
-
NMR (¹H) : δ 7.4–7.6 (m, 5H, Ar-H), 6.9–7.1 (m, 3H, Ar-H), 2.3 (s, 3H, CH₃).
Q & A
Q. What are the common synthetic routes for 1-(3-Fluoro-4-methylphenyl)-3-phenylurea, and what experimental parameters influence yield?
- Methodological Answer : The synthesis typically involves a two-step process:
Substitution Reactions : Introduce the 3-fluoro-4-methylphenyl group via nucleophilic aromatic substitution using fluorinated benzyl halides under controlled temperature (e.g., 60–80°C) and anhydrous conditions .
Urea Formation : Coupling with phenyl isocyanate in the presence of a base (e.g., triethylamine) at room temperature. Solvent choice (e.g., THF or DMF) and stoichiometric ratios of reactants are critical to minimize side products .
Q. Which analytical techniques are essential for characterizing purity and structural confirmation of this compound?
- Methodological Answer : A multi-technique approach ensures accuracy:
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98% threshold) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding at δ 160–165 ppm for aromatic protons) .
- FT-IR : Urea carbonyl stretch at ~1650–1700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 283.12) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for substitution or coupling steps .
- Machine Learning : Train models on existing reaction datasets (e.g., PubChem) to predict optimal solvents/catalysts. For example, Bayesian optimization can reduce trial runs by 40% in analogous urea syntheses .
- Case Study : ICReDD’s workflow integrates experimental feedback into computational models, accelerating the discovery of novel derivatives .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Dose-Response Analysis : Perform IC₅₀ comparisons across studies. Discrepancies may arise from variations in compound solubility or metabolic stability .
- Mechanistic Studies : Use siRNA knockdown or gene expression profiling to identify target pathways (e.g., apoptosis vs. membrane disruption) .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility while retaining urea moiety bioactivity .
- Formulation Optimization : Use nanoemulsions or liposomal encapsulation to improve bioavailability. For example, PEGylation increased plasma half-life by 3-fold in fluorinated phenylurea analogs .
- Metabolic Stability : Conduct microsomal assays (e.g., liver S9 fractions) to identify metabolic hotspots (e.g., fluorophenyl ring oxidation) .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Methodological Answer :
- Substitution Patterns : Systematic variation of substituents on the phenyl rings (e.g., electron-withdrawing groups at para positions) to correlate with receptor binding affinity .
- 3D-QSAR Models : Develop comparative molecular field analysis (CoMFA) models using IC₅₀ data from analogs. For example, steric bulk at the 4-methyl position improved anticancer activity by 50% .
- Case Study : Fluorine’s electronegativity enhances hydrogen bonding with kinase targets (e.g., EGFR inhibition in NSCLC cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
